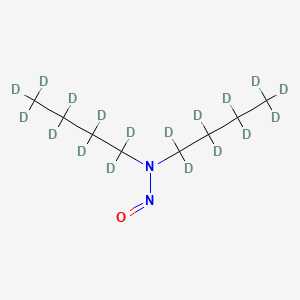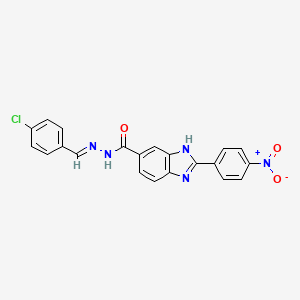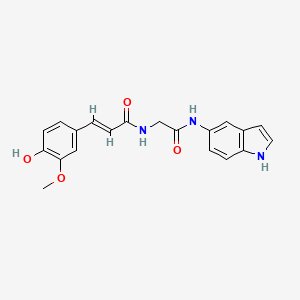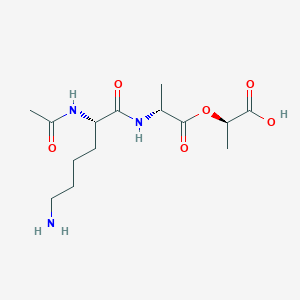
Trifluridine-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluridine-13C,15N2, also known as Trifluorothymidine-13C,15N2, is a labeled form of Trifluridine. It is a fluorinated pyrimidine nucleoside that acts as an irreversible thymidylate synthase inhibitor, thereby suppressing DNA synthesis. This compound is primarily used as an antiviral agent for herpes simplex virus infections and has shown activity against orthopoxvirus .
Métodos De Preparación
The preparation of Trifluridine-13C,15N2 involves the incorporation of stable heavy isotopes of carbon (13C) and nitrogen (15N) into the Trifluridine molecule. The synthetic route typically involves halogenating hydroxyl fully-protected ribose, followed by condensation with 5-trifluoromethyl uracil . Industrial production methods are not extensively documented, but the process generally follows similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Trifluridine-13C,15N2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles and electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Trifluridine-13C,15N2 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties against herpes simplex virus and orthopoxvirus.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents.
Mecanismo De Acción
Trifluridine-13C,15N2 exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By incorporating into viral DNA during replication, it leads to the formation of defective proteins and an increased mutation rate, ultimately inhibiting viral replication . In cancer therapy, it gets incorporated into the DNA of cancer cells, causing DNA dysfunction and cell death .
Comparación Con Compuestos Similares
Trifluridine-13C,15N2 is unique due to its labeled isotopes, which make it valuable for tracing and studying metabolic pathways. Similar compounds include:
Trifluridine: The unlabeled form, used for similar antiviral and anticancer applications.
Idoxuridine: Another thymidine analog used as an antiviral agent.
Fluorouracil: A pyrimidine analog used in cancer treatment.
These compounds share similar mechanisms of action but differ in their specific applications and effectiveness.
Propiedades
Fórmula molecular |
C10H11F3N2O5 |
|---|---|
Peso molecular |
299.18 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1/i9+1,14+1,15+1 |
Clave InChI |
VSQQQLOSPVPRAZ-BLRNRSDCSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1[15N]2C=C(C(=O)[15NH][13C]2=O)C(F)(F)F)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)




![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)

![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)





